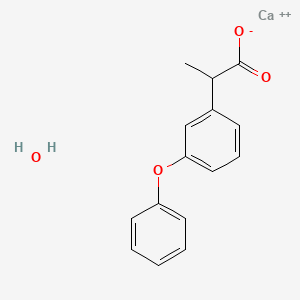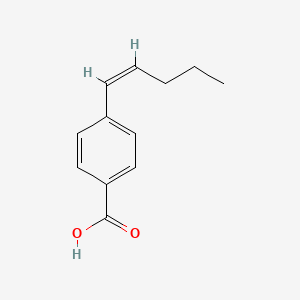
2,4,5-T-2-OCTYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-T-2-OCTYL ESTER is an organic compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.7 g/mol . This compound is characterized by the presence of an octan-2-yl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety, making it a unique ester derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-2-OCTYL ESTER typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-T-2-OCTYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: The octan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: Octan-2-one or octanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,5-T-2-OCTYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4,5-trichlorophenoxy)acetate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4,5-T-2-OCTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Comparación Con Compuestos Similares
Similar Compounds
2-Octyl acetate: Similar ester structure but lacks the trichlorophenoxy group.
Octan-2-yl palmitate: Similar octan-2-yl group but different acyl moiety.
2-Octanol: Alcohol precursor used in the synthesis of 2,4,5-T-2-OCTYL ESTER
Uniqueness
This compound is unique due to the presence of the 2-(2,4,5-trichlorophenoxy)acetate moiety, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where these properties are desired .
Propiedades
Fórmula molecular |
C16H21Cl3O3 |
|---|---|
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 |
Clave InChI |
LNNVYVOLCDEYEU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)
